molecular formula C13H9FO3 B6396511 3-(4-Fluorophenyl)-5-hydroxybenzoic acid CAS No. 1258619-01-0

3-(4-Fluorophenyl)-5-hydroxybenzoic acid

Cat. No.: B6396511
CAS No.: 1258619-01-0
M. Wt: 232.21 g/mol
InChI Key: PGGBJPHXKMDTFK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-hydroxybenzoic acid (IUPAC name: 5-(4-fluorophenyl)-2-hydroxybenzoic acid) is a fluorinated aromatic carboxylic acid characterized by a hydroxyl group at position 2 and a 4-fluorophenyl substituent at position 5 of the benzoic acid scaffold . It serves as a key intermediate in pharmaceutical synthesis and materials science due to its bifunctional reactivity (carboxylic acid and phenolic hydroxyl groups). Its crystal structure and electronic properties are influenced by intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, as observed in analogs .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(15)6-9/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGBJPHXKMDTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688747
Record name 4'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258619-01-0
Record name 4'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 3-(4-Fluorophenyl)-5-hydroxybenzoic acid typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and corresponding reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(4-Fluorophenyl)-5-hydroxybenzoic acid, a compound with significant potential in various scientific applications, has garnered attention for its unique chemical properties and biological activities. This article explores its applications in medicinal chemistry, material science, and analytical chemistry, supported by comprehensive data and case studies.

Antimicrobial Activity

Recent studies have indicated that derivatives of 3-(4-Fluorophenyl)-5-hydroxybenzoic acid exhibit antimicrobial properties. For instance, compounds synthesized from this acid have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Agents

Research has suggested that this compound can act as an anti-inflammatory agent. Its structural features allow it to inhibit certain inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Drug Development

The compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. For example, it has been used in the synthesis of benzoic acid derivatives that display enhanced pharmacological profiles .

Polymer Chemistry

3-(4-Fluorophenyl)-5-hydroxybenzoic acid can be utilized in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of fluorinated groups often results in materials with improved chemical resistance and stability under harsh conditions .

Nanocomposite Materials

This compound has been explored for use in nanocomposites, where it contributes to enhanced mechanical strength and thermal stability. The fluorine atom plays a crucial role in improving the compatibility of the polymer matrix with inorganic fillers .

Chromatography

The compound is often used as a standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) due to its well-defined retention time and peak characteristics. This is essential for quantifying other compounds in complex mixtures .

Spectroscopic Studies

3-(4-Fluorophenyl)-5-hydroxybenzoic acid is also employed in spectroscopic studies to understand molecular interactions and dynamics. Its unique spectral features make it a valuable tool for researchers studying molecular behavior in various environments .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3-(4-Fluorophenyl)-5-hydroxybenzoic acid and evaluated their antimicrobial activity against clinical isolates of Escherichia coli. The results showed that modifications to the hydroxyl group significantly enhanced activity against resistant strains .

Case Study 2: Polymer Synthesis

A recent investigation focused on the use of 3-(4-Fluorophenyl)-5-hydroxybenzoic acid as a monomer in the production of high-performance polymers. The resulting materials exhibited superior thermal stability compared to traditional polymers, making them suitable for applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
3-(4-Fluorophenyl)-5-hydroxybenzoic acid -F (para), -OH (position 5) 244.21 Intermediate in drug synthesis; moderate solubility in polar solvents
3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid -Cl (meta, para), -OH (position 5) 283.11 Higher hydrophobicity; potential use in agrochemicals
3-(4-Chlorophenyl)-5-hydroxybenzoic acid -Cl (para), -OH (position 5) 252.67 Lower metabolic stability compared to fluoro analogs

Key Findings :

  • Fluorine substitution enhances bioavailability compared to chlorine due to smaller atomic radius and lower electronegativity .
  • Dichlorinated analogs exhibit reduced solubility in aqueous media, limiting their pharmacological utility .
Positional Isomers and Heterocyclic Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
5-Fluoro-2-hydroxybenzoic acid -F (para), -OH (position 2) 156.11 Anti-inflammatory activity; structural analog of salicylic acid
3-(4-Fluorophenyl)-1H-indazole-5-carboxylic acid Indazole core with -F (para) 256.24 Enhanced binding to kinase targets due to heterocyclic planarity
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Pyrimidine core with dioxo groups 278.23 Moderate enzyme inhibitory activity (binding affinity: -8.7 kcal/mol)

Key Findings :

  • Positional isomerism (e.g., hydroxyl group at position 2 vs. 5) significantly alters acidity (pKa ~2.5–3.0 for 2-hydroxy vs. ~4.5 for 5-hydroxy derivatives) .
  • Heterocyclic derivatives (e.g., indazole, pyrimidine) exhibit improved target selectivity in enzyme inhibition assays .
Crystallographic and Conformational Analysis
  • Dihedral Angles : In fluorophenyl-pyrazole hybrids, dihedral angles between aromatic rings range from 4.6° to 10.5°, indicating variable conjugation and molecular rigidity .
  • Isostructurality : Compounds like 4-(4-fluorophenyl)-2-thiazole derivatives display identical crystal packing despite halogen substitution (Cl vs. F), suggesting minimal steric impact of fluorine .

Biological Activity

3-(4-Fluorophenyl)-5-hydroxybenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 3-(4-Fluorophenyl)-5-hydroxybenzoic acid features a hydroxyl group and a fluorinated phenyl group, which are critical for its biological interactions. The fluorine atom enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

Antimicrobial Properties

Research indicates that 3-(4-Fluorophenyl)-5-hydroxybenzoic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In cell line studies, it showed promising results in inhibiting the proliferation of cancer cells, particularly those associated with breast and colon cancers. The IC50 values reported range from 10 µM to 50 µM, indicating moderate potency .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis
HT-29 (Colon Cancer)30Cell cycle arrest
A549 (Lung Cancer)40Inhibition of angiogenesis

The biological activity of 3-(4-Fluorophenyl)-5-hydroxybenzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, such as lipoxygenase (LOX), which is linked to various diseases including cancer and asthma .
  • Receptor Interaction : It may interact with specific receptors, modulating signaling pathways that control cell growth and apoptosis .
  • Oxidative Stress Modulation : By reducing oxidative stress markers, the compound contributes to cellular protection against damage caused by reactive oxygen species (ROS) .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, 3-(4-Fluorophenyl)-5-hydroxybenzoic acid was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 20 µM, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Case Study 2: Cancer Cell Proliferation

A recent investigation focused on the effects of this compound on MCF-7 breast cancer cells. It was found that treatment with 3-(4-Fluorophenyl)-5-hydroxybenzoic acid led to a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy .

Q & A

Basic: What are the optimal synthetic routes for 3-(4-Fluorophenyl)-5-hydroxybenzoic acid, and how can by-product formation be minimized?

Methodological Answer:
The synthesis typically involves coupling a fluorophenyl moiety to a hydroxybenzoic acid backbone. A viable approach is Ullmann-type coupling or Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenyl group. For example, and describe analogous reactions where a fluorophenyl sulfinate salt reacts with a hydroxy acid precursor under mild conditions (60–80°C, aqueous/organic biphasic system). To minimize by-products:

  • Use palladium catalysts with ligands (e.g., SPhos) to enhance regioselectivity .
  • Optimize stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid derivatives) to avoid oligomerization.
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials .

Basic: Which analytical techniques are most reliable for characterizing 3-(4-Fluorophenyl)-5-hydroxybenzoic acid?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm the fluorophenyl group’s position and hydroxybenzoic acid substitution pattern. 19F^{19}F-NMR is critical for detecting des-fluoro impurities .
  • X-ray Crystallography : Employ SHELXL ( ) for structural refinement. For example, highlights SHELXL’s robustness in resolving hydrogen-bonding networks, which are critical for understanding the compound’s solid-state stability .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to assess purity (>98%) and molecular ion peaks (expected [M-H]^- at m/z 249.04) .

Advanced: How can discrepancies between NMR and X-ray crystallography data be resolved for this compound?

Methodological Answer:
Discrepancies often arise from dynamic behavior in solution (e.g., tautomerism) vs. static crystal structures. To address this:

  • Perform variable-temperature NMR to detect equilibrium shifts (e.g., keto-enol tautomerism in the hydroxybenzoic acid group) .
  • Compare hydrogen-bonding motifs in the crystal structure (via SHELXL-refined data) with DFT-calculated solution-phase geometries. emphasizes SHELX’s utility in modeling hydrogen bonds (e.g., O–H···O distances ≈ 1.8–2.0 Å) .
  • Validate using solid-state NMR to bridge solution- and solid-phase data .

Advanced: What computational strategies are effective for predicting the reactivity of 3-(4-Fluorophenyl)-5-hydroxybenzoic acid in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model the compound’s electrophilic sites. The fluorophenyl group’s electron-withdrawing effect increases the carboxylic acid’s acidity (predicted pKa ≈ 2.5–3.0).
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar solvents (e.g., DMSO) to predict hydrolysis rates. ’s data on similar halogenated benzoic acids suggests a half-life >24 hours at pH 7 .
  • Docking Studies : If the compound is bioactive, dock it into target enzymes (e.g., cyclooxygenase) using AutoDock Vina to predict binding modes .

Advanced: How can stereochemical purity be ensured during synthesis, particularly if chiral intermediates are involved?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers. highlights the retention of enantiomeric purity (>99% ee) when using optically active precursors .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to confirm absolute configuration .
  • Asymmetric Catalysis : If synthesizing chiral derivatives, employ Evans’ oxazaborolidine catalysts for enantioselective Friedel-Crafts reactions .

Advanced: What are the stability profiles of 3-(4-Fluorophenyl)-5-hydroxybenzoic acid under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated stability studies (25–40°C) in buffers (pH 1–12). shows that fluorinated benzoic acids degrade rapidly at pH >10 due to esterification of the hydroxyl group. Store at pH 4–6 (acetate buffer) for maximum stability .
  • Thermal Stability : Use TGA/DSC to identify decomposition onset (~200°C). reports similar compounds (e.g., tert-butoxycarbonyl derivatives) with melting points >150°C, suggesting thermal robustness up to 150°C .
  • Light Sensitivity : Store in amber vials; ’s safety guidelines recommend protection from UV light to prevent radical-mediated degradation .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Dose-Response Reassessment : Reproduce assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 μM) to identify non-linear effects.
  • Metabolite Screening : Use LC-MS/MS to detect active metabolites that may contribute to observed discrepancies (e.g., hydroxylation at the fluorophenyl ring) .
  • Cell Line Validation : Cross-validate results in primary cells vs. immortalized lines, as genetic drift in the latter may alter receptor expression .

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